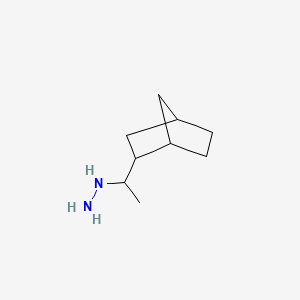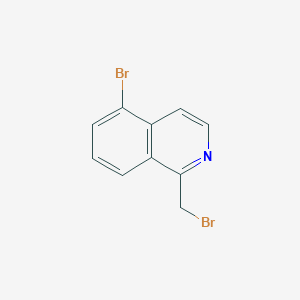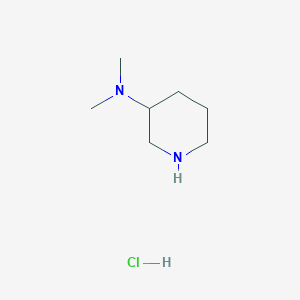
N,N-dimethylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylpiperidin-3-amine hydrochloride is an organic compound with the chemical formula C7H16N2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is typically found as a colorless to pale yellow liquid and is known for its strong ammonia-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylpiperidin-3-amine hydrochloride can be synthesized through the reaction of piperidine with dimethylamine. The process involves mixing piperidine and dimethylamine in a 1:1 molar ratio under appropriate temperature and pressure conditions. Solvent catalysts and inert gas protection are often used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The product is then purified and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Acylation and Alkylation: The compound can be acylated or alkylated to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, alkyl halides, and other electrophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloride byproduct .
Major Products
The major products formed from these reactions include N-acyl and N-alkyl derivatives of N,N-dimethylpiperidin-3-amine .
Scientific Research Applications
N,N-dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethylpiperidin-3-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpiperidin-3-amine: The base form of the compound without the hydrochloride salt.
(S)-N,N-dimethylpiperidin-3-amine hydrochloride: A stereoisomer of the compound with specific chiral properties.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A related compound with a benzyl group attached to the piperidine ring.
Uniqueness
N,N-dimethylpiperidin-3-amine hydrochloride is unique due to its specific chemical structure and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N,N-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
XZZOSNWJJWJGDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


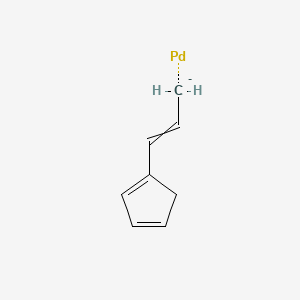
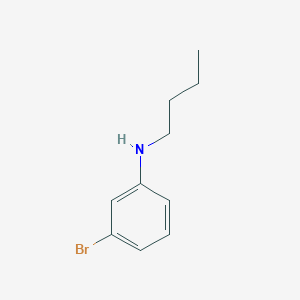

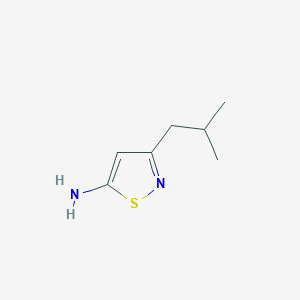
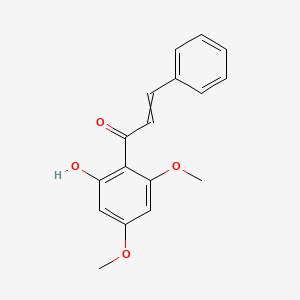
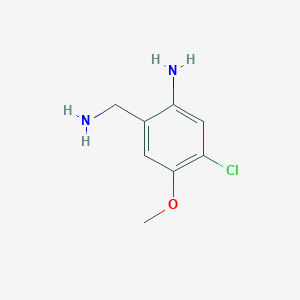
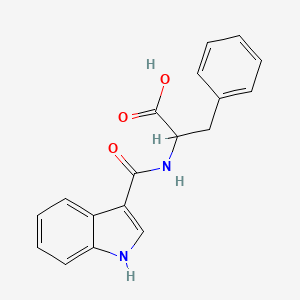
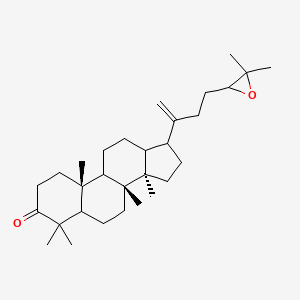
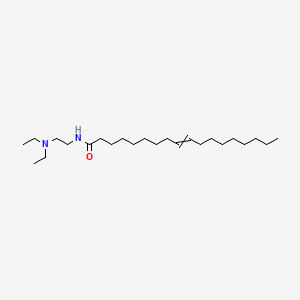
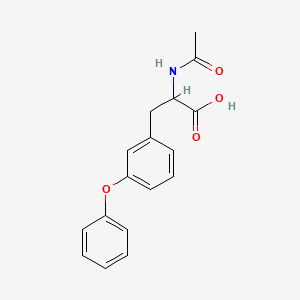
![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
